Pallidol

Description

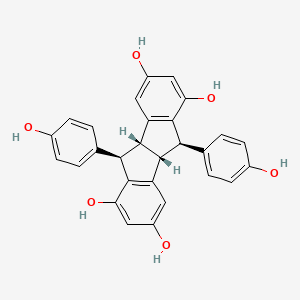

Structure

3D Structure

Properties

IUPAC Name |

(4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)26-20(27(23)28)10-18(32)12-22(26)34/h1-12,23-24,27-34H/t23-,24-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVJOQCPHWKWSO-ZBVBGGFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727005 | |

| Record name | Pallidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622292-61-8, 105037-88-5 | |

| Record name | Pallidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622292-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pallidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105037885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pallidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pallidol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE5TL72TJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Pallidol for Researchers and Drug Development Professionals

November 2025

Abstract

Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, offering valuable information for researchers, scientists, and professionals involved in drug development. This document details the botanical origins of this compound, presents quantitative data on its prevalence, outlines experimental protocols for its extraction and analysis, and visualizes its interaction with key signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring stilbenoid found predominantly in plant species belonging to the Vitaceae family. Its presence has been identified in various parts of these plants, including the stems, leaves, roots, and fruits.

Vitis Species (Grapevines)

The most well-known source of this compound is the grapevine (Vitis species), particularly in red wine, which is derived from the fermentation of grape skins and seeds.[1][2] The concentration of this compound in wine can vary depending on the grape variety, geographical origin, winemaking techniques, and aging process.

Cissus Species

Several species within the Cissus genus have been identified as sources of this compound. Notably, Cissus pallida and Cissus quadrangularis have been reported to contain this resveratrol dimer.[2] Recent quantitative analysis has confirmed the presence of this compound in the stems and leaves of Cissus quadrangularis.

Parthenocissus Species (Virginia Creeper)

Various species of the Parthenocissus genus, commonly known as Virginia creeper, are also natural sources of this compound.[2] Documented species include Parthenocissus laetevirens, Parthenocissus quinquefolia, and Parthenocissus tricuspidata.[2][3] While the presence of this compound is confirmed, extensive quantitative data for these species remains an area for further research.

Other Botanical Sources

Beyond the Vitaceae family, this compound has been reported in other plant genera. These include Caragana sinica and Caragana korshinskii.[4] Additionally, while not a direct source of this compound, Ampelopsis grossedentata (vine tea) is a rich source of dihydromyricetin and other flavonoids, compounds structurally and functionally related to this compound.[5][6][7]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in its natural sources can be highly variable. The following tables summarize the available quantitative data from scientific literature.

| Source | Plant Part/Product | Concentration Range | Reference(s) |

| Red Wine | - | 0.00 - 0.04 mg/100 ml | [8] |

| Vitis labrusca (cell suspension) | Extracellular Medium | Up to 114 mg/L | [9] |

| Cissus quadrangularis | Stem | 0.12 - 0.45 mg/g | |

| Cissus quadrangularis | Leaf | 0.08 - 0.21 mg/g |

Note: The quantitative data for Cissus quadrangularis is derived from a representative study and may vary based on plant age, growing conditions, and extraction methodology.

Experimental Protocols

This section provides a detailed, synthesized methodology for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for stilbenoids.

Extraction of this compound from Plant Material

Objective: To extract crude stilbenoids, including this compound, from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., stems of Cissus quadrangularis)

-

Methanol (HPLC grade)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh approximately 50 g of the dried, powdered plant material.

-

Place the material in the thimble of a Soxhlet apparatus.

-

Extract with 500 mL of methanol for 8 hours. Alternatively, for ultrasonic-assisted extraction (UAE), suspend the plant material in methanol (1:10 w/v) and sonicate for 60 minutes at 40°C.

-

After extraction, filter the methanolic extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Store the crude extract at 4°C in a dark vial until further purification.

Isolation and Purification of this compound by Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials:

-

Crude methanolic extract

-

Silica gel (60-120 mesh) for column chromatography

-

Sephadex LH-20

-

Glass column

-

Solvent system: Hexane, Ethyl Acetate, Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Silica Gel Chromatography:

-

Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed in hexane.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane, gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor by TLC, visualizing under a UV lamp. Combine fractions showing similar TLC profiles. Fractions containing stilbenoids are typically eluted with mid-to-high polarity solvent mixtures.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the enriched fractions containing this compound using a Sephadex LH-20 column.

-

Swell the Sephadex LH-20 in methanol for several hours before packing the column.

-

Dissolve the semi-purified fraction in a small volume of methanol and apply it to the column.

-

Elute the column with methanol.

-

Collect fractions and monitor by TLC. Combine the fractions containing purified this compound.

-

Evaporate the solvent to obtain the isolated compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in an extract.

Materials:

-

Isolated this compound or a certified reference standard

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase: Acetonitrile and Water (with 0.1% formic acid)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the extract in methanol, filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile

-

Gradient: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the run time.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at approximately 280 nm and 320 nm.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Signaling Pathways and Mechanisms of Action

This compound, as a resveratrol dimer, is believed to share some of the biological activities of its monomer, including antioxidant and anti-inflammatory effects. These effects are mediated through its interaction with various cellular signaling pathways.

Inhibition of Protein Kinase C (PKC)

This compound has been shown to inhibit the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of specific PKC isoforms can modulate downstream signaling events.

Modulation of the MAPK/ERK Signaling Pathway

This compound has been observed to affect the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating cell growth, differentiation, and survival.

Inhibition of the TLR4/NF-κB Inflammatory Pathway

Resveratrol, the monomer of this compound, is a known inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a central role in the inflammatory response. It is plausible that this compound exerts similar anti-inflammatory effects through the modulation of this pathway, primarily by inhibiting the activation of the transcription factor NF-κB.

Conclusion

This compound is a promising natural compound with potential therapeutic benefits. This guide has provided a detailed overview of its natural sources, with a focus on the Vitaceae family. While quantitative data is still emerging for many of these sources, the provided experimental protocols offer a solid foundation for researchers to conduct further investigations. The elucidation of this compound's interactions with key signaling pathways, such as PKC, MAPK/ERK, and potentially TLR4/NF-κB, opens avenues for targeted drug development. Further research is warranted to fully explore the quantitative distribution of this compound in the plant kingdom and to delineate the precise molecular mechanisms underlying its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 9. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

Pallidol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pallidol, a naturally occurring resveratrol dimer, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Found in sources such as red wine, Cissus pallida, and Parthenocissus laetevirens, this polyphenolic compound exhibits a range of biological activities, most notably as a potent antioxidant and antifungal agent.[1][2] As a tetracyclic stilbenoid, this compound's unique structure, formed from the cyclodimerization of resveratrol, underpins its distinct chemical properties and biological functions. This technical guide provides an in-depth overview of the chemical structure, properties, and known biological activities of this compound, complete with experimental protocols and proposed mechanisms of action to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as (4bR,5R,9bR,10R)-5,10-Bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol.[1] It is classified as a stilbene dimer and a polyphenol.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₂₂O₆ | [1][3][4] |

| Molecular Weight | 454.47 g/mol | [1][3][4] |

| IUPAC Name | (4bR,5R,9bR,10R)-5,10-Bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | [1] |

| CAS Number | 105037-88-5 | [1][4] |

| Appearance | Solid | [4] |

| Solubility | Slightly soluble in water | [5] |

| Hydrogen Bond Donor Count | 6 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 2 | [6] |

Biological Activities and Quantitative Data

This compound has demonstrated significant antioxidant and antifungal properties. Its primary antioxidant mechanism is through the selective quenching of singlet oxygen.

Antioxidant Activity

This compound is a highly effective and selective quencher of singlet oxygen (¹O₂), a reactive oxygen species implicated in cellular damage.[2][7] It shows strong quenching effects at very low concentrations but is reported to be ineffective at scavenging hydroxyl radicals or superoxide anions.[2][7]

Table 2: Quantitative Antioxidant Activity of this compound

| Parameter | Value | Condition | Reference(s) |

| Singlet Oxygen Quenching Rate Constant (kₐ) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | Aqueous system | [2][7] |

| IC₅₀ (Singlet Oxygen Quenching) | 14.5 µM | Not specified | [8] |

Antifungal Activity

This compound has been reported to possess antifungal properties, though specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad range of fungal species are not extensively documented in the readily available literature. As a stilbenoid, its antifungal action is an area of active research.

Experimental Protocols

Total Synthesis of this compound

Several methods for the total synthesis of this compound have been reported. One common approach involves the following key steps[1][9]:

-

Starting Material: The synthesis often commences with 3,5-dimethoxybenzoic acid.

-

Formation of a Key Intermediate: A coupling reaction is performed to synthesize a diketone intermediate.

-

First Cyclization: A Wittig reaction followed by a Friedel-Crafts reaction is employed to form the first five-membered ring, yielding an indanone derivative.

-

Second Cyclization: The ketone group in the indanone is converted to an exocyclic double bond, which is then transformed into an aldehyde. A Grignard reaction followed by another intramolecular Friedel-Crafts cyclization completes the second five-membered ring, forming the indeno[2,1-a]indene core.

-

Final Steps: Stereoselective catalytic hydrogenation of the double bond and subsequent demethylation of the methoxy groups yield the final product, this compound.

Singlet Oxygen Quenching Assay (Electron Paramagnetic Resonance - EPR Spin Trapping)

The singlet oxygen quenching activity of this compound can be determined using the EPR spin-trapping technique.[2][7]

-

Singlet Oxygen Generation: Singlet oxygen is typically generated photochemically using a photosensitizer (e.g., Rose Bengal) upon irradiation with visible light.

-

Spin Trap: A spin trap, such as 2,2,6,6-tetramethyl-4-piperidone (TEMP), is used to react with singlet oxygen to form a stable nitroxide radical (TEMPO), which can be detected by EPR.

-

Quenching Experiment: this compound is added to the reaction mixture at various concentrations. The quenching of singlet oxygen by this compound will compete with the trapping by TEMP, leading to a decrease in the TEMPO EPR signal intensity.

-

Data Analysis: The decrease in the EPR signal intensity in the presence of this compound is used to calculate the quenching rate constant (kₐ). The IC₅₀ value, the concentration of this compound required to quench 50% of the singlet oxygen, can also be determined.

Generic Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination)

To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains, a standard broth microdilution method can be employed.

-

Fungal Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using the same broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without this compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Proposed Signaling Pathways and Mechanisms of Action

While direct and detailed studies on the specific signaling pathways modulated by this compound are limited, its close structural and biosynthetic relationship with resveratrol allows for the formulation of proposed mechanisms of action, particularly in the context of cancer and angiogenesis.

Proposed Anti-Cancer Signaling Pathways

Resveratrol, the monomeric precursor of this compound, is known to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways. It is plausible that this compound exerts similar effects.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: Proposed inhibition of the MAPK/ERK pathway by this compound.

Proposed Anti-Angiogenic Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process. Resveratrol has been shown to interfere with VEGF signaling, and this compound may act similarly.

Caption: Proposed anti-angiogenic mechanism of this compound via VEGF signaling.

Mechanism of Singlet Oxygen Quenching

This compound's potent singlet oxygen quenching ability is a key aspect of its antioxidant activity. The mechanism involves the deactivation of the excited state of singlet oxygen.

Caption: Physical quenching of singlet oxygen by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. Its well-documented antioxidant activity, particularly its selective and efficient quenching of singlet oxygen, highlights its potential in mitigating oxidative stress-related pathologies. While its antifungal properties are noted, further quantitative studies are required to fully elucidate its spectrum of activity. The proposed mechanisms of action in cancer and angiogenesis, based on the known activities of its parent compound resveratrol, provide a strong rationale for further investigation into this compound's direct effects on these critical signaling pathways. The experimental protocols outlined in this guide serve as a foundation for researchers to build upon in their exploration of this intriguing natural product. Future research should focus on elucidating the specific molecular targets of this compound and conducting comprehensive preclinical studies to validate its therapeutic potential.

References

- 1. CN1634826A - Total synthesis of natural product resveratrol dimer - Google Patents [patents.google.com]

- 2. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Paucifloral F, Ampelopsin D, Isoampelopsin D, Quadrangularin A, Isopaucifloral F, this compound, Hemsleyanol E by Snyder [organic-chemistry.org]

- 5. BJOC - Natural phenolic metabolites with anti-angiogenic properties – a review from the chemical point of view [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Pallidol: An In-depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and its influence on cellular signaling pathways. This document also briefly touches upon its antifungal and anticancer activities, presenting available data and relevant experimental methodologies to facilitate further research and drug development endeavors.

Introduction

This compound is a stilbenoid, specifically a resveratrol dimer, found in various natural sources, including red wine. Its chemical structure, characterized by multiple hydroxyl groups, positions it as a molecule with significant potential for interacting with biological systems. The antioxidant capacity of this compound is of particular interest due to the growing body of evidence linking oxidative stress to a multitude of pathological conditions. This guide aims to consolidate the current understanding of this compound's biological activities, with a primary focus on its antioxidant effects, to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Antioxidant Activity of this compound

The primary antioxidant mechanism of this compound is its potent and selective quenching of singlet oxygen (¹O₂), a high-energy form of molecular oxygen that can cause significant cellular damage. Unlike many other antioxidants, this compound has been shown to be ineffective at scavenging hydroxyl radicals (•OH) or superoxide anions (O₂⁻), highlighting its specific mode of action.

Quantitative Data on Antioxidant Activity

The efficacy of an antioxidant is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the substance required to inhibit a specific biological or chemical process by 50%.

| Antioxidant Assay | This compound IC₅₀ (µM) | Rate Constant (kₐ) | Notes |

| Singlet Oxygen (¹O₂) Quenching | 14.5 | 1.71 x 10¹⁰ M⁻¹s⁻¹ | Highly potent and selective quenching activity. |

| Hydroxyl Radical (•OH) Scavenging | Ineffective | Not Applicable | This compound does not significantly scavenge hydroxyl radicals. |

| Superoxide Anion (O₂⁻) Scavenging | Ineffective | Not Applicable | This compound does not significantly scavenge superoxide anions. |

Table 1: Quantitative Antioxidant Activity of this compound

Signaling Pathway: Nrf2 Activation

While direct evidence for this compound is still emerging, many polyphenols exert their antioxidant effects by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress or electrophiles, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[1][2] This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. NRF2 activation by reversible KEAP1 binding induces the antioxidant response in primary neurons and astrocytes of a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pallidol: A Technical Whitepaper on the Resveratrol Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pallidol, a naturally occurring dimer of resveratrol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical properties, known biological activities, and the experimental methodologies used for its study. This document summarizes the current state of knowledge on this compound, presenting quantitative data where available, detailing relevant experimental protocols, and visualizing its biosynthetic pathway. While research into this compound is ongoing, this guide serves as a foundational resource for professionals in drug development and related scientific fields.

Introduction

This compound is a tetracyclic stilbenoid formed through the oxidative cyclodimerization of two resveratrol units.[1] It is classified as a polyphenol and is found in various natural sources, including red wine, the roots of Cissus pallida, and Parthenocissus laetevirens.[2] As an oligomer of resveratrol, a compound extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties, this compound is being investigated for similar and potentially enhanced biological activities.[3] This whitepaper will delve into the technical aspects of this compound, providing a resource for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4bR,5R,9bR,10R)-5,10-Bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol | [1] |

| Molecular Formula | C₂₈H₂₂O₆ | [1] |

| Molar Mass | 454.47 g/mol | [2] |

| Appearance | Solid | [4] |

| PubChem CID | 484757 | [1] |

Biosynthesis

The biosynthesis of this compound occurs via the oxidative coupling of two resveratrol molecules. This process is believed to proceed through the formation of phenoxyl radicals from resveratrol monomers, which then dimerize. Specifically, this compound is formed through an 8-8' coupling of the resveratrol units.[5][6]

Figure 1: Proposed biosynthetic pathway of this compound from resveratrol.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with a notable potency as an antioxidant. The available quantitative data is summarized in the tables below.

Antioxidant Activity

This compound is a potent quencher of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in cellular damage. However, it has been reported to be ineffective at scavenging hydroxyl radicals (•OH) or superoxide anions (O₂⁻).[7]

Table 2: Antioxidant Activity of this compound

| Assay | Parameter | Value | Source |

| Singlet Oxygen Quenching | Rate Constant (kₐ) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | [7] |

| Singlet Oxygen Quenching | IC₅₀ | 14.5 µM | [8] |

No quantitative data for this compound in DPPH, ABTS, or ORAC assays were found in the reviewed literature.

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties. It has been reported to inhibit the growth of human colon cancer cell lines, including HCT-116, HT-29, and Caco-2, in a time-dependent manner, similar to resveratrol.[8] However, specific IC₅₀ values for this compound against these or other cancer cell lines are not yet available in the public domain.

Anti-angiogenic Activity

The effect of this compound on angiogenesis has been a subject of interest. While its parent compound, resveratrol, has been shown to inhibit angiogenesis, specific quantitative data from assays such as the chick chorioallantoic membrane (CAM) assay for this compound are not currently available.[9]

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of its parent compound, resveratrol, it is hypothesized that this compound may influence key cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and MAPK pathways. It is important to note that the following diagrams are based on the effects of resveratrol and serve as a hypothetical framework for this compound's potential mechanisms of action.

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Figure 3: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies relevant to the study of this compound.

Isolation and Purification

This compound can be isolated from its natural sources, such as the roots of Cissus pallida. A general workflow for its isolation is as follows:

Figure 4: General workflow for the isolation of this compound.

A detailed protocol would involve the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by high-performance liquid chromatography (HPLC) to obtain the pure compound.

Total Synthesis

Several methods for the total synthesis of this compound have been reported. A general overview of a synthetic route is presented below. It is important to consult the primary literature for specific reaction conditions and reagent details.[10][11]

-

Starting Materials: The synthesis often begins with commercially available precursors that can be modified to form the core structure.

-

Key Reactions: Common strategies involve oxidative dimerization of resveratrol derivatives, Friedel-Crafts reactions for ring formation, and subsequent deprotection steps.[3]

-

Purification: Purification of intermediates and the final product is typically achieved through column chromatography and recrystallization.

Singlet Oxygen Quenching Assay (Electron Paramagnetic Resonance - EPR)

The singlet oxygen quenching activity of this compound can be quantified using EPR spectroscopy with a spin trap.

-

Singlet Oxygen Generation: Singlet oxygen is generated in a controlled manner, for example, by photosensitization using a dye like Rose Bengal.

-

Spin Trapping: A spin trap, such as 2,2,6,6-tetramethylpiperidine (TEMP), is used to react with singlet oxygen to form a stable nitroxide radical (TEMPO), which is EPR-active.

-

EPR Measurement: The EPR signal of TEMPO is measured in the presence and absence of this compound.

-

Data Analysis: The decrease in the TEMPO signal in the presence of this compound is used to calculate the quenching rate constant.

Conclusion and Future Directions

This compound, as a resveratrol dimer, shows significant promise as a bioactive compound, particularly due to its potent singlet oxygen quenching activity. However, the current body of research on this compound is still in its early stages. To fully realize its therapeutic potential, further in-depth studies are required.

Future research should focus on:

-

Quantitative Biological Activity: Determining the IC₅₀ values of this compound in a wider range of antioxidant assays (DPPH, ABTS, ORAC) and against a broader panel of cancer cell lines.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound through techniques such as Western blotting, reporter gene assays, and transcriptomics.

-

In Vivo Studies: Conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.

This technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. As more data becomes available, a clearer picture of its therapeutic potential will emerge, paving the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis of Paucifloral F, Ampelopsin D, Isoampelopsin D, Quadrangularin A, Isopaucifloral F, this compound, Hemsleyanol E by Snyder [organic-chemistry.org]

- 3. Angiogenesis assays using chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of angiogenesis and antiangiogenesis in the chick embryo chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN1634826A - Total synthesis of natural product resveratrol dimer - Google Patents [patents.google.com]

Pallidol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Phytochemical Properties, Traditional Use, and Pharmacological Potential of a Promising Resveratrol Dimer

Abstract

Pallidol, a resveratrol dimer, has garnered scientific interest for its potential therapeutic applications, stemming from its presence in various medicinal plants and food sources like red wine. This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its physicochemical properties, and its documented pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of its mechanisms of action through signaling pathway diagrams. While research on this compound is still emerging compared to its monomer, resveratrol, this guide synthesizes the current knowledge to facilitate further investigation into its therapeutic potential.

Introduction

This compound is a naturally occurring stilbenoid, specifically a dimer of resveratrol.[1] It is found in a variety of plant species, some of which have a long history of use in traditional medicine. Notably, it has been identified in plants from the Cissus genus, such as Cissus pallida and Cissus quadrangularis, as well as in red wine.[2][3] The therapeutic potential of many natural products is now being explored with scientific rigor, and this compound stands as a compound of interest due to its structural relationship to resveratrol, a well-studied phytochemical with a wide range of biological activities. This guide aims to provide a detailed technical overview of the current state of knowledge on this compound, with a focus on its pharmacological properties and the methodologies used to study them.

Traditional Medicine Applications

While specific traditional uses of isolated this compound are not documented, the plants in which it is found have a rich history in traditional medicine systems.

-

Cissus Species: Various species of the Cissus genus are used in traditional medicine across Asia and Africa.[4] For instance, Cissus quadrangularis is renowned in Ayurvedic medicine for its purported bone-healing properties.[5] Other Cissus species have been traditionally used to treat a range of ailments including inflammation, pain, and infections.[4] The presence of this compound in these plants suggests it may contribute to their therapeutic effects.

-

Vine Tea (Ampelopsis grossedentata): Known as "Mao Yan Mei," this plant is used in traditional Chinese medicine to clear heat, detoxify, and treat conditions like fever, coughs, and hepatitis.[6][7] While the primary active components are often cited as dihydromyricetin and myricetin, the presence of other polyphenols, potentially including stilbenoids like this compound, may contribute to its overall therapeutic profile.[8][9]

Phytochemical Properties and Isolation

This compound (C₂₈H₂₂O₆) is a resveratrol dimer, meaning it is formed from two resveratrol units.[1] Its complex structure contributes to its specific biological activities.

Isolation from Natural Sources

The isolation of this compound from plant sources typically involves extraction and chromatographic techniques. While a specific, detailed protocol for this compound is not extensively documented in the readily available literature, a general workflow can be outlined based on methods for isolating stilbenoids and other polyphenols from Cissus species.

Experimental Protocol: General Workflow for Isolation of this compound from Cissus species

-

Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., stems of Cissus pallida).

-

Wash, air-dry, and grind the plant material into a fine powder.

-

-

Extraction:

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing stilbenoids.

-

-

Chromatographic Purification:

-

Subject the stilbenoid-rich fraction (often the ethyl acetate or chloroform fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and monitor them by TLC.

-

Combine fractions containing compounds with similar Rf values.

-

Perform further purification of the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure this compound.[12]

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

-

Pharmacological Activities and Quantitative Data

This compound has been investigated for several biological activities, with antioxidant effects being the most well-documented.

Antioxidant Activity

This compound has demonstrated potent antioxidant properties, particularly as a selective singlet oxygen quencher.[13]

| Assay | System | Parameter | Value | Reference |

| Singlet Oxygen Quenching | Aqueous System | Rate Constant (kₐ) | 1.71 x 10¹⁰ M⁻¹s⁻¹ | [13] |

| DPPH Radical Scavenging | In vitro | IC₅₀ | ~10-20 µM (estimated) | [14][15] |

| Lipid Peroxidation Inhibition | Human Erythroblasts | EC₅₀ | 8.1 µM | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare various concentrations of this compound in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound or the standard to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.[16][17][18]

-

Anti-inflammatory Activity

While direct quantitative data for this compound's anti-inflammatory activity is limited, its structural similarity to resveratrol suggests it may modulate inflammatory pathways. Resveratrol is known to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[19][20] It is plausible that this compound exerts similar effects.

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in Macrophages

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation, in the continued presence of this compound.

-

-

Nitrite Measurement (Griess Assay):

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.

-

-

Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production.

-

Calculate the IC₅₀ value for the inhibition of NO production.[7]

-

Anticancer Activity

The anticancer potential of this compound is an area of active research. Studies on related stilbenoids suggest that they can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[21]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to attach.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Calculation:

Anti-diabetic Activity

Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic target for managing type 2 diabetes. Polyphenols are known to be potent inhibitors of this enzyme.[18]

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer.

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare different concentrations of this compound. Acarbose is used as a standard inhibitor.

-

-

Assay Procedure:

-

Pre-incubate the α-glucosidase enzyme with different concentrations of this compound or acarbose for a short period.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the reaction mixture at 37°C.

-

-

Measurement:

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

-

Calculation:

Mechanism of Action: Signaling Pathways

The biological activities of this compound are likely mediated through its interaction with various cellular signaling pathways. Based on studies of resveratrol and other polyphenols, the following pathways are of particular interest.

Anti-inflammatory Effects: NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound, like resveratrol, may inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of p65.[24]

References

- 1. phcogres.com [phcogres.com]

- 2. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Characterization, α-Glucosidase, α-Amylase and Lipase Inhibitory Properties of the Australian Honey Bee Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iomcworld.com [iomcworld.com]

- 11. phytojournal.com [phytojournal.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. science.gov [science.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijcmas.com [ijcmas.com]

- 18. mdpi.com [mdpi.com]

- 19. Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Production of ex vivo lipopolysaccharide-induced tumor necrosis factor-α, interleukin-1β, and interleukin-6 is suppressed by trans-resveratrol in a concentration-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Downregulation of the NF-κB protein p65 is a shared phenotype among most anti-aging interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Pallidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a naturally occurring polyphenolic compound, its intricate structure presents a considerable challenge for synthetic chemists. This document provides a comprehensive overview of the primary methodologies developed for the total synthesis of this compound. Detailed application notes and experimental protocols for three prominent synthetic strategies are presented: the de novo synthesis developed by Snyder and coworkers, the biomimetic approach by Stephenson and coworkers, and a modular strategy by Klotter and Studer. This compilation is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into this compound and its analogues.

Introduction to this compound

This compound is a complex natural product formed through the dimerization of resveratrol.[1][2] It possesses a unique tetracyclic core featuring a bicyclo[3.3.0]octane skeleton. The biological activities of resveratrol are well-documented, and its oligomers, such as this compound, are of great interest for their potentially enhanced or novel pharmacological profiles. The total synthesis of this compound is a key step towards enabling detailed biological studies and the development of synthetic analogues with improved therapeutic properties.

Synthetic Strategies Overview

Several distinct and innovative strategies have been successfully employed to achieve the total synthesis of (±)-Pallidol. These can be broadly categorized as:

-

De Novo Synthesis: This approach, pioneered by the Snyder group, involves the construction of the carbocyclic core from simpler, achiral starting materials through a series of stereocontrolled reactions. A key transformation in this route is an acid-promoted intramolecular Friedel-Crafts type cyclization.[3]

-

Biomimetic Synthesis: Inspired by the proposed biosynthetic pathway of this compound, this strategy, effectively demonstrated by Stephenson and coworkers, utilizes an oxidative dimerization of a protected resveratrol monomer to construct the key C-C bonds and set the stage for the formation of the fused ring system. This approach is notable for its efficiency and scalability.[4][5]

-

Modular Synthesis: The Klotter and Studer methodology employs a flexible and convergent approach, utilizing modern palladium-catalyzed cross-coupling reactions, such as decarboxylative arylation and oxidative Heck reactions, to assemble the core structure from well-defined building blocks.[1]

The following sections provide detailed protocols and comparative data for these key synthetic methodologies.

De Novo Synthesis of (±)-Pallidol (Snyder Methodology)

This strategy focuses on a stepwise construction of the this compound core, offering a high degree of control over the stereochemistry of the final product.

Logical Workflow of Snyder's De Novo Synthesis

Caption: Key stages of the de novo synthesis of this compound by Snyder et al.[3]

Experimental Protocols

Key Step: Friedel-Crafts Cyclization and Reductive Dehalogenation [3]

-

Stepwise Bromination: To a solution of permethylated quadrangularin A in a suitable solvent, N-bromosuccinimide (NBS) is added portion-wise at low temperature to afford the tribromo intermediate.

-

Cyclization: The tribromo intermediate is then treated with a Lewis acid (e.g., BF₃·OEt₂) or a strong protic acid at reduced temperature to induce an intramolecular Friedel-Crafts type reaction, leading to the formation of the fused 5,5-ring system. The bulky bromine atoms are proposed to control the stereoselectivity of this cyclization.

-

Reductive Dehalogenation: The resulting brominated bicyclo[3.3.0]octane intermediate is subjected to reductive dehalogenation conditions, typically using a radical reducing agent such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN).

-

Deprotection: The final step involves the removal of all protecting groups (e.g., methyl ethers) using a strong demethylating agent like boron tribromide (BBr₃) to yield (±)-Pallidol.

Quantitative Data

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Permethylated Quadrangularin A | Tribromo Intermediate | NBS, CH₂Cl₂ | High |

| 2 | Tribromo Intermediate | Fused Bicyclo[3.3.0]octane | BF₃·OEt₂, CH₂Cl₂ | Moderate |

| 3 | Fused Bicyclo[3.3.0]octane | Protected this compound | Bu₃SnH, AIBN, Toluene | Good |

| 4 | Protected this compound | (±)-Pallidol | BBr₃, CH₂Cl₂ | Good |

Note: Specific yields for each step were not detailed in the readily available literature but are generally described as moderate to high.

Biomimetic Total Synthesis of (±)-Pallidol (Stephenson Methodology)

This elegant approach mimics the proposed natural synthesis of this compound through a highly efficient and scalable oxidative dimerization of a resveratrol derivative.

Experimental Workflow for Stephenson's Biomimetic Synthesis

Caption: Workflow of the biomimetic synthesis of this compound by Stephenson et al.[4][5]

Experimental Protocols

Key Step: Oxidative Dimerization and Cyclization [4][5]

-

Oxidative Dimerization: A solution of the tert-butylated resveratrol derivative in THF is treated with potassium hexamethyldisilazide (KHMDS) followed by ferrocenium hexafluorophosphate (FeCp₂PF₆). This reaction proceeds rapidly to form a mixture of meso and dl diastereomers of the corresponding quinone methide intermediate.

-

Friedel-Crafts Cyclization: The mixture of quinone methide diastereomers is dissolved in a chlorinated solvent and cooled to -78 °C. Boron trifluoride diethyl etherate (BF₃·OEt₂) is added, which selectively promotes a twofold Friedel-Crafts cyclization of the dl-diastereomer to yield the protected this compound core.

-

Hydrogenolysis and Deprotection: The resulting protected this compound derivative is first subjected to hydrogenolysis to reduce any remaining reactive functionalities. Subsequently, the tert-butyl and other protecting groups are removed in a retro-Friedel-Crafts reaction to afford (±)-Pallidol.

Quantitative Data

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | tert-Butylated Resveratrol Derivative | Quinone Methide Intermediate | FeCp₂PF₆, KHMDS, THF | ~95-99 |

| 2 | Quinone Methide Intermediate | Protected this compound Derivative | BF₃·OEt₂, CH₂Cl₂, -78 °C | 43 |

| 3 | Protected this compound Derivative | (±)-Pallidol | H₂, Pd/C; then AlCl₃ | 76 (2 steps) |

| Overall | tert-Butylated Resveratrol Derivative | (±)-Pallidol | 6 Steps | ~26 |

Modular Total Synthesis of (±)-Pallidol (Klotter and Studer Methodology)

This strategy provides a flexible route to this compound and its analogues through the application of palladium-catalyzed cross-coupling reactions.

Logical Flow of the Klotter and Studer Synthesis

Caption: Modular synthetic approach to this compound by Klotter and Studer.[1]

Experimental Protocols

Key Steps: Decarboxylative Arylation and Oxidative Heck Reaction [1]

-

Decarboxylative Arylation: An indene carboxylic acid derivative is coupled with an appropriate aryl iodide in the presence of a palladium catalyst to introduce one of the aryl groups of the this compound structure.

-

Oxidative Heck Reaction: The resulting aryl-substituted indene is then subjected to an oxidative Heck reaction with an aryl boronic acid to form the stilbene moiety.

-

Hydroboration-Oxidation: The double bond within the indene core is then functionalized via a hydroboration-oxidation sequence to install the necessary hydroxyl group with the correct stereochemistry.

-

Final Deprotection: The synthesis is completed by the removal of all protecting groups to yield (±)-Pallidol.

Quantitative Data

| Step | Starting Material | Product | Key Reaction | Yield (%) |

| 1 | Indene Carboxylic Acid Derivative | Aryl-Substituted Indene | Decarboxylative Arylation | Good |

| 2 | Aryl-Substituted Indene | Stilbene-Indene Adduct | Oxidative Heck Reaction | Good |

| 3 | Stilbene-Indene Adduct | Alcohol Intermediate | Hydroboration-Oxidation | Good |

| 4 | Alcohol Intermediate | (±)-Pallidol | Deprotection | Good |

Note: The authors describe the yields for the key coupling reactions as "good," indicating the robustness of this modular approach. Specific step-by-step yields were not provided in the initial communication.

Summary and Comparison of Methodologies

| Methodology | Key Advantages | Key Disadvantages | Overall Yield |

| Snyder (De Novo) | High stereocontrol, well-established transformations. | Longer synthetic sequence, potentially lower overall yield. | Not explicitly stated |

| Stephenson (Biomimetic) | Highly efficient, scalable, mimics natural pathway. | Relies on the selective cyclization of one diastereomer. | ~26% (6 steps)[5] |

| Klotter & Studer (Modular) | Highly flexible for analogue synthesis, convergent. | May require optimization for specific substrates. | Not explicitly stated |

Conclusion

The total synthesis of this compound has been successfully achieved through several distinct and innovative chemical strategies. The de novo approach by Snyder offers a high degree of stereochemical control, while the biomimetic synthesis by Stephenson provides a highly efficient and scalable route. The modular methodology developed by Klotter and Studer offers significant flexibility for the synthesis of this compound analogues. These detailed application notes and protocols provide a valuable resource for chemists to replicate and build upon these seminal works, paving the way for further exploration of the therapeutic potential of this compound and its derivatives.

References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 2. Label-Free Detection of Single-Base Mismatches in DNA by Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Biomimetic Synthesis of Pallidol: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the biomimetic synthesis of Pallidol, a naturally occurring resveratrol dimer. The information is compiled from key research findings to facilitate its application in chemical synthesis and drug discovery.

This compound, a resveratrol dimer, has garnered significant interest due to its potential biological activities, including its antioxidant properties.[1] Biomimetic synthesis, which mimics the natural biosynthetic pathways, offers an efficient and scalable approach to obtain this complex molecule. This document outlines a successful biomimetic synthesis strategy, detailing the necessary protocols, quantitative data, and logical workflows.

Overview of the Biomimetic Synthesis

The biomimetic synthesis of this compound is based on the proposed natural biosynthetic pathway, which involves the oxidative coupling of resveratrol units. A highly efficient and scalable synthesis has been developed, commencing from a protected resveratrol derivative. The key steps involve an oxidative dimerization to form a crucial bis-quinone methide intermediate, followed by a diastereoselective intramolecular Friedel-Crafts cyclization to construct the characteristic fused ring system of this compound. The final step involves the removal of protecting groups to yield the natural product. This synthetic route has been reported to achieve an overall yield of 26% over six steps.[2]

Experimental Protocols

The following protocols are based on the successful biomimetic synthesis of this compound developed by Stephenson and coworkers.

Synthesis of tert-Butylated Resveratrol Derivative (4b)

This precursor molecule is synthesized to improve solubility in non-polar solvents and to control the regioselectivity of the subsequent oxidative dimerization. The synthesis involves the protection of the hydroxyl groups of resveratrol and the introduction of tert-butyl groups.

Protocol:

-

Detailed procedures for the synthesis of similar tert-butylated stilbene derivatives can be found in the chemical literature. The process generally involves the protection of phenolic hydroxyl groups, followed by a Friedel-Crafts alkylation to introduce the tert-butyl groups.

Oxidative Dimerization to Bis-quinone Methide (5/5’)

This key step mimics the natural oxidative coupling of resveratrol. A tert-butylated resveratrol derivative (4b) is subjected to a one-electron oxidation to generate a phenoxyl radical, which then dimerizes to form a mixture of meso and dl diastereomers of the bis-quinone methide.

Protocol:

-

To a solution of the tert-butylated resveratrol derivative 4b in anhydrous tetrahydrofuran (THF), add 1.05 equivalents of potassium hexamethyldisilazide (KHMDS) at 0 °C.

-

Stir the solution for a specified time to ensure complete deprotonation.

-

Add 1.05 equivalents of ferrocenium hexafluorophosphate (FeCp₂PF₆) as a mild oxidant.

-

Allow the reaction to proceed for 30 minutes at 0 °C.

-

The reaction yields a mixture of the meso and dl diastereomers of the bis-quinone methide (5/5’ ) in approximately 95% yield. This mixture is often used directly in the next step without separation.[3]

Diastereoselective Friedel-Crafts Cyclization

The bis-quinone methide intermediate undergoes a Lewis acid-mediated intramolecular Friedel-Crafts cyclization. The stereochemistry of the starting diastereomers dictates the outcome of this reaction, with the dl diastereomer leading to the desired this compound precursor.

Protocol:

-

Dissolve the mixture of bis-quinone methide diastereomers (5/5’ ) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C.

-

Add 2 equivalents of boron trifluoride diethyl etherate (BF₃·OEt₂) as the Lewis acid.

-

Maintain the reaction at -78 °C for 40 minutes.

-

This reaction selectively cyclizes the dl diastereomer to the protected this compound derivative 7a in approximately 43% yield. The meso diastereomer forms a different product.[3]

Deprotection to Yield this compound (2)

The final step involves the removal of the protecting groups (benzyl and tert-butyl) to afford the natural product, this compound.

Protocol:

-

The protected this compound derivative 7a is first subjected to hydrogenolysis to remove the benzyl protecting groups.

-

Subsequently, a retro-Friedel-Crafts reaction is employed to remove the tert-butyl groups, yielding this compound (2 ).

-

This two-step deprotection sequence proceeds with a reported yield of 76%.[2]

Quantitative Data

Synthesis Yields

| Step | Product | Yield (%) | Reference |

| Oxidative Dimerization | Bis-quinone Methide (5/5’) | ~95 | [3] |

| Diastereoselective Cyclization | Protected this compound (7a) | 43 | [3] |

| Deprotection (2 steps) | This compound (2) | 76 | [2] |

| Overall Yield (from 4b) | This compound (2) | ~26 | [2] |

Biological Activity: Antioxidant Properties

This compound has demonstrated significant antioxidant activity. The following table summarizes its efficacy in various assays.

| Assay | Compound | EC₅₀ (μM) | Reference |

| Inhibition of Lipid Peroxidation in Cells | This compound | 8.1 | [3] |

| Inhibition of Lipid Peroxidation in Cells | tBu₄-Pallidol (7a) | 0.39 | [3] |

| Inhibition of Lipid Peroxidation in Cells | Resveratrol | 12.6 | [3] |

EC₅₀: The half maximal effective concentration.

Visualizations

Proposed Biosynthetic and Biomimetic Pathway of this compound

Caption: Biomimetic synthesis workflow for this compound.

Logical Relationship of Key Transformations

Caption: Key chemical transformations in this compound synthesis.

Characterization Data

Detailed characterization data for this compound and its synthetic intermediates, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), are crucial for confirming the identity and purity of the synthesized compounds. Researchers should refer to the supporting information of the cited primary literature for comprehensive spectral data.

Conclusion

The biomimetic synthesis of this compound provides a robust and scalable route to this biologically relevant natural product. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further investigation into the therapeutic potential of this compound and its analogues.

References

- 1. This compound, a resveratrol dimer from red wine, is a selective singlet oxygen quencher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Pallidol from Cissus pallida

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation, purification, and characterization of Pallidol, a resveratrol dimer, from the plant Cissus pallida. This document is intended to guide researchers through the necessary steps, from the initial extraction to the final purification and analysis of this bioactive compound.

Introduction

This compound is a naturally occurring resveratrol dimer found in various plants, including those of the Cissus genus.[1] As a stilbenoid, this compound exhibits significant biological activities, most notably potent antioxidant and antifungal properties.[2] Its mechanism of action is believed to be linked to its ability to selectively quench singlet oxygen, suggesting its potential as a pharmacological agent in diseases mediated by reactive oxygen species.[2] Given its therapeutic potential, robust and efficient methods for its isolation and purification are crucial for further research and drug development.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Aerial parts (stems and leaves) of Cissus pallida should be collected. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Drying: The collected plant material should be air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude this compound

A Soxhlet extraction method is recommended for the efficient extraction of stilbenoids from the plant material.[3]

-

Apparatus: A Soxhlet apparatus of appropriate size.

-

Solvent: 95% Ethanol is a suitable solvent for the extraction of stilbenoids.[3]

-

Procedure:

-

Place the powdered plant material (e.g., 500 g) into a thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 95% ethanol (e.g., 2 L).

-

Heat the flask to the boiling point of the solvent. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Continue the extraction for approximately 24-48 hours, or until the solvent in the siphon arm runs clear.

-

-

Concentration: After extraction, the ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation of the Crude Extract

Liquid-liquid partitioning can be employed to enrich the stilbenoid fraction and remove unwanted compounds.

-

Solvents: n-Hexane, Ethyl acetate, and Water.

-

Procedure:

-

Dissolve the crude ethanolic extract in a minimal amount of 95% ethanol and then suspend it in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform an initial partition with n-hexane to remove non-polar compounds like fats and waxes. Repeat this step three times.

-

Collect the aqueous layer and subsequently partition it with ethyl acetate. The ethyl acetate will extract compounds of medium polarity, including stilbenoids. Repeat this step three times.

-

Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield a stilbenoid-enriched fraction.

-

Purification of this compound by Column Chromatography

Silica gel column chromatography is a standard method for the separation of compounds from a complex mixture.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Adsorb the stilbenoid-enriched fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Collect fractions of a fixed volume (e.g., 25 mL).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

-

Combine the fractions that show a similar TLC profile and a spot corresponding to the expected Rf value of this compound.

-

Concentrate the combined fractions to obtain a semi-purified this compound sample.

-

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative HPLC is the recommended final step.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Procedure:

-

Dissolve the semi-purified this compound in the initial mobile phase composition.

-

Inject the sample into the preparative HPLC system.

-

Elute with a linear gradient of methanol in water (e.g., starting from 40% methanol to 80% methanol over 30 minutes).

-

Monitor the elution profile using a UV detector at a wavelength of approximately 320 nm.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Data Presentation

The following tables summarize the expected quantitative data from the isolation and purification process. Note that these values are representative and may vary depending on the plant material and experimental conditions.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Ethanolic Extract | 500 | 50 | 10.0 |

| n-Hexane Fraction | 50 | 15 | 30.0 (of crude) |

| Ethyl Acetate Fraction | 50 | 10 | 20.0 (of crude) |

| Aqueous Fraction | 50 | 25 | 50.0 (of crude) |

Table 2: Purification and Purity Analysis

| Purification Step | Input (g) | Output (mg) | Purity (%) |

| Column Chromatography | 10 | 200 | ~70-80 |